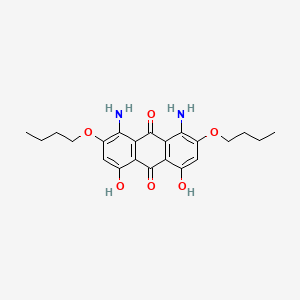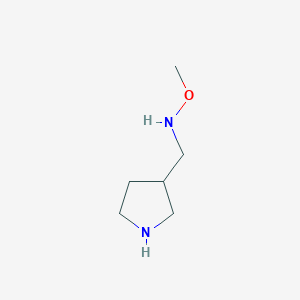
O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine is a compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their versatile reactivity and are used in various chemical transformations. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a hydroxylamine functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine can be achieved through several methods:
O-Alkylation of Hydroxylamines: This method involves the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection.
Palladium-Catalyzed O-Arylation: This method uses ethyl acetohydroximate as a hydroxylamine equivalent with aryl chlorides, bromides, and iodides.
Direct Preparation from Alcohols: This involves the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as electrophiles.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Alkylated or arylated hydroxylamines.
Applications De Recherche Scientifique
O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine involves its reactivity as a hydroxylamine. The hydroxylamine group can act as a nucleophile, participating in various chemical reactions. The pyrrolidine ring provides structural stability and can interact with biological targets, enhancing the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxyamine Hydrochloride: Similar in structure but lacks the pyrrolidine ring.
Ethoxyamine Hydrochloride: Similar in structure but has an ethoxy group instead of a methoxy group.
Uniqueness
O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine is unique due to the presence of both the hydroxylamine group and the pyrrolidine ring
Propriétés
Formule moléculaire |
C6H14N2O |
|---|---|
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
N-methoxy-1-pyrrolidin-3-ylmethanamine |
InChI |
InChI=1S/C6H14N2O/c1-9-8-5-6-2-3-7-4-6/h6-8H,2-5H2,1H3 |
Clé InChI |
BXHNKKFAHKUAPA-UHFFFAOYSA-N |
SMILES canonique |
CONCC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(2-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15248522.png)


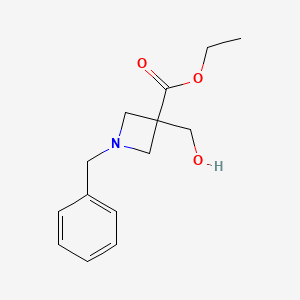
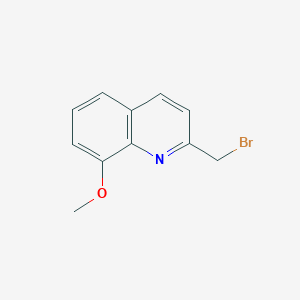
![5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B15248548.png)
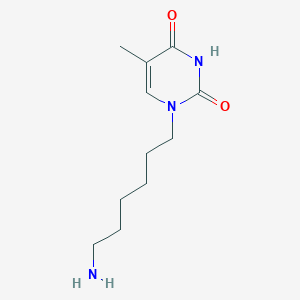
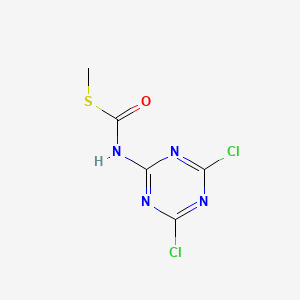
![1-Amino-4-[2-(4-methylphenyl)hydrazinyl]anthracene-9,10-dione](/img/structure/B15248580.png)

![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15248592.png)
![3-Bromo-2-{[(1e)-2-(4-bromophenyl)-2-oxoethylidene]amino}-9h-fluoren-9-one](/img/structure/B15248596.png)
